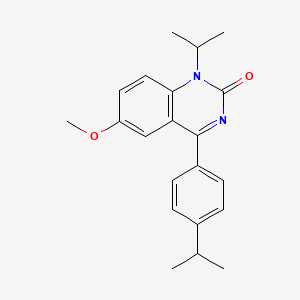

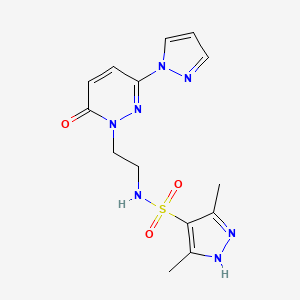

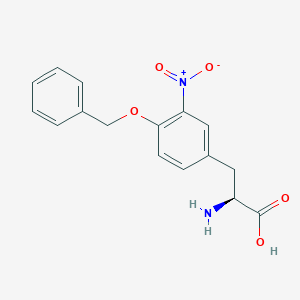

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan and thiazepane derivatives often involves photoinduced direct oxidative annulation processes or reactions with α,β-unsaturated esters and 1,2-amino thiols. For instance, a study demonstrates the synthesis of highly functionalized polyheterocyclic ethanones through a photoinduced process without the need for transition metals or oxidants, highlighting a method that could potentially apply to our compound of interest (Zhang et al., 2017). Additionally, the efficient synthesis of 1,4-thiazepanes from α,β-unsaturated esters and 1,2-amino thiols offers a pathway that could be relevant for synthesizing compounds with thiazepane rings (Pandey et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Analysis

1-(Furan-2-yl)ethanone, a related compound, has been explored for its role in synthesizing novel furan appended benzothiazepine derivatives. These derivatives demonstrate significant VRV-PL-8a and H+/K+ ATPase inhibitor properties, suggesting potential for treating inflammatory-related disorders. The synthesis process involves converting 1-(furan-2-yl)ethanone into chalcones, followed by reactions under acidic conditions, showcasing a method for creating compounds with potential therapeutic applications (Lokeshwari et al., 2017).

Catalytic Applications

The catalytic reduction of biomass-derived furanic compounds with hydrogen over heterogeneous catalysts is another critical area of research. This process, involving furfural and 5-hydroxymethylfurfural (HMF), highlights the utility of furan derivatives in biorefinery, offering pathways to produce valuable chemicals and fuels from biomass. Such research underscores the compound's role in advancing sustainable chemical processes (Nakagawa et al., 2013).

Enzymatic Synthesis of Biobased Polyesters

Furan derivatives have also been explored in the enzymatic synthesis of biobased polyesters, utilizing 2,5-bis(hydroxymethyl)furan as a building block. This work presents an environmentally friendly approach to producing furan-based polyesters, demonstrating the compound's potential in developing sustainable materials. The enzymatic polymerization process offers a novel route to synthesize biobased polymers with significant applications in various industries (Jiang et al., 2014).

Anti-Inflammatory and Antitubercular Agents

Research into 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives, part of a broader class of compounds related to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone, has shown significant anti-inflammatory and antitubercular properties. Such studies highlight the potential pharmaceutical applications of furan derivatives, providing a foundation for developing new drugs to treat various conditions (Chen et al., 2006).

Propiedades

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(2-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14-5-2-3-6-15(14)22-13-18(20)19-9-8-17(23-12-10-19)16-7-4-11-21-16/h2-7,11,17H,8-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZCZBOBKRLZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2490466.png)

![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)